
2-(2,3,6-Trifluorophenyl)ethyl alcohol
Vue d'ensemble
Description
“2-(2,3,6-Trifluorophenyl)ethyl alcohol” is an organic compound . Its molecular formula is C8H7F3O2 . It has an average mass of 192.135 Da and a monoisotopic mass of 192.039810 Da .
Synthesis Analysis
The synthesis of “2-(2,3,6-Trifluorophenyl)ethyl alcohol” could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “2-(2,3,6-Trifluorophenyl)ethyl alcohol” can be analyzed using its molecular formula, C8H7F3O2 . The compound contains carbon ©, hydrogen (H), fluorine (F), and oxygen (O) atoms .Safety and Hazards
The safety data sheet suggests that personal protective equipment/face protection should be worn when handling “2-(2,3,6-Trifluorophenyl)ethyl alcohol”. Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .
Propriétés
Numéro CAS |
114152-24-8 |
|---|---|
Nom du produit |
2-(2,3,6-Trifluorophenyl)ethyl alcohol |
Formule moléculaire |
C8H7F3O |
Poids moléculaire |
176.14 g/mol |
Nom IUPAC |
2-(2,3,6-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2,12H,3-4H2 |
Clé InChI |
OVLNHUHKVMDBNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)CCO)F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

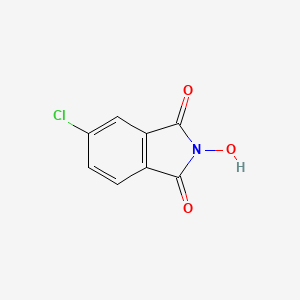
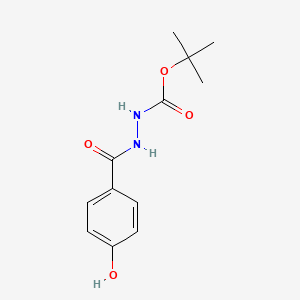
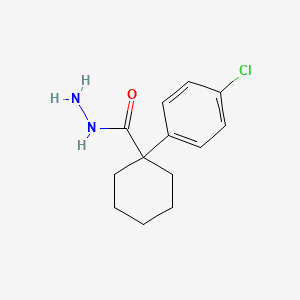
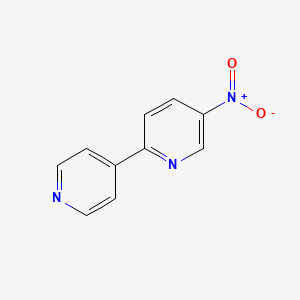

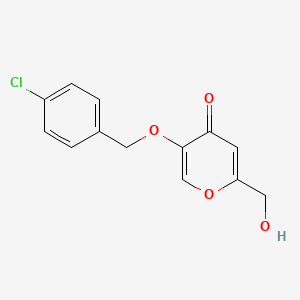
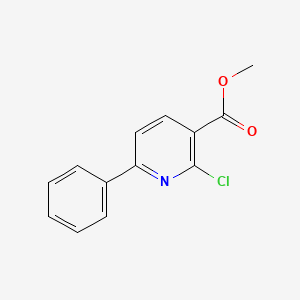
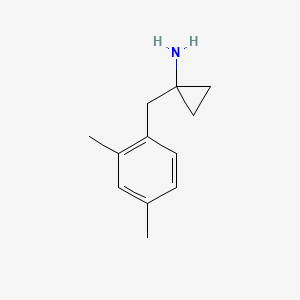



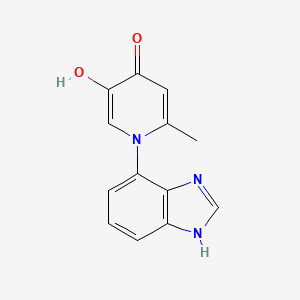
![Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B8674617.png)
